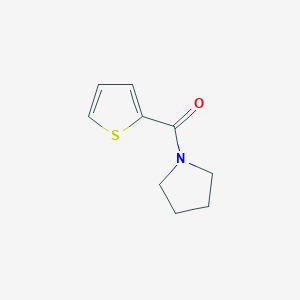

1-(Thiophene-2-carbonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGKFZHNWGCUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Thiophene 2 Carbonyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. For 1-(Thiophene-2-carbonyl)pyrrolidine, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable for a complete assignment of its proton and carbon skeletons, as well as for gaining insights into its conformational dynamics.

One-Dimensional NMR: ¹H and ¹³C Chemical Shift Analysis for Core Structure.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the thiophene (B33073) and pyrrolidine (B122466) rings. The thiophene protons, being in an aromatic environment, would typically resonate in the downfield region (δ 7.0-8.0 ppm). Specifically, the proton at position 5 (H5) would likely appear as a doublet of doublets due to coupling with H4 and H3. The protons at positions 3 and 4 (H3 and H4) would also exhibit characteristic splitting patterns based on their coupling constants.

The pyrrolidine ring protons would show more complex and potentially overlapping signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded compared to the β-protons due to the electron-withdrawing effect of the amide group. The presence of rotamers around the amide bond could lead to the observation of two sets of signals for the pyrrolidine protons, indicating restricted rotation at room temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The carbon atoms of the thiophene ring would appear in the aromatic region (δ 120-145 ppm), with the carbon attached to the sulfur atom showing a distinct shift. The carbon signals of the pyrrolidine ring would be found in the aliphatic region, with the α-carbons appearing at a lower field than the β-carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring | ||

| C2 | - | ~138 |

| H3 | ~7.1 | ~128 |

| H4 | ~7.6 | ~130 |

| H5 | ~7.8 | ~127 |

| Carbonyl Group | ||

| C=O | - | ~168 |

| Pyrrolidine Ring | ||

| α-CH₂ | ~3.6, ~3.8 | ~48, ~50 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR: COSY, HSQC, HMBC for Connectivity Elucidation.

To unambiguously assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would clearly show the correlations between H3, H4, and H5 of the thiophene ring, and the through-bond couplings between the methylene protons of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the thiophene protons (H3, H5) and the carbonyl carbon, as well as between the α-protons of the pyrrolidine ring and the carbonyl carbon, confirming the attachment of the thiophene-2-carbonyl moiety to the pyrrolidine nitrogen.

NOESY/ROESY for Conformational Analysis and Stereochemical Assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide insights into the spatial proximity of protons, which is essential for determining the molecule's preferred conformation. For example, NOE correlations between the thiophene protons and the α-protons of the pyrrolidine ring would help to define the orientation of the thiophene ring relative to the pyrrolidine ring. These experiments would also be critical in distinguishing between possible rotameric forms by identifying through-space interactions specific to each conformer.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. The aromatic C-H stretching vibrations of the thiophene ring would be expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring would appear just below 3000 cm⁻¹. The C-S stretching vibration of the thiophene ring would likely be found in the fingerprint region.

The Raman spectrum would provide complementary information. The aromatic ring stretching vibrations of the thiophene moiety would be expected to give rise to strong Raman bands. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Amide C=O Stretch | 1630 - 1680 | IR (strong) |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Thiophene Ring Stretch | 1400 - 1500 | Raman (strong) |

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis.

Mass spectrometry is essential for determining the molecular weight and obtaining information about the structural fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₉H₁₁NOS). This is a critical step in confirming the identity of the synthesized compound. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the thiophene-2-carbonyl cation and the pyrrolidine radical cation, or the pyrrolidinyl cation. The fragmentation of the thiophene ring itself could also be observed.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiophene |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Upon ionization, the molecular ion ([M]+•) of this compound would likely undergo fragmentation through several key pathways. The most probable initial fragmentations would involve the cleavage of the amide bond and the thiophene ring.

A primary fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the stable thienoyl cation. Another significant fragmentation would be the cleavage of the C-N bond of the pyrrolidine ring, a common fragmentation for N-acylated pyrrolidines. The pyrrolidine ring itself can undergo characteristic fragmentation, typically involving the loss of small neutral molecules like ethene.

A plausible fragmentation scheme is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 181 | 111 | C4H8N• | Thiophene-2-carbonyl cation |

| 181 | 70 | C5H3OS• | Pyrrolidinium ion |

| 111 | 83 | CO | Thienyl cation |

| 70 | 42 | C2H4 | Aziridinium ion |

This table represents a predicted fragmentation pattern based on general principles of mass spectrometry. nih.govnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, we can infer its likely solid-state characteristics based on studies of similar molecules, such as N-acylpyrrolidines and thiophene amides. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. The primary interactions governing the crystal packing would likely be:

π-π Stacking: The electron-rich thiophene rings are likely to engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel to each other, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar amide group will introduce significant dipole-dipole interactions, which will influence the orientation of the molecules within the crystal.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental crystallographic data, precise bond lengths, bond angles, and torsional angles for this compound cannot be provided. However, expected values can be estimated based on known structures of related compounds.

| Parameter | Expected Value/Range |

| Bond Lengths (Å) | |

| C=O (carbonyl) | 1.22 - 1.24 |

| C-N (amide) | 1.33 - 1.35 |

| C-S (thiophene) | 1.70 - 1.73 |

| C-C (thiophene) | 1.36 - 1.44 |

| C-C (pyrrolidine) | 1.52 - 1.55 |

| C-N (pyrrolidine) | 1.46 - 1.48 |

| Bond Angles (°) | |

| O=C-N | ~122 |

| C-N-C (pyrrolidine) | ~110 |

| C-S-C (thiophene) | ~92 |

| Torsional Angles (°) | |

| Thiophene-Carbonyl | Planar or near-planar |

| Carbonyl-Pyrrolidine | Likely a twisted conformation |

These values are estimations based on data from analogous structures and general principles of chemical bonding.

Analysis of Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state will be a balance between intramolecular steric effects and intermolecular packing forces. The two main points of conformational flexibility are the rotation around the thiophene-carbonyl bond and the puckering of the pyrrolidine ring.

Thiophene-Carbonyl Conformation: The amide bond is known to have a high rotational barrier, leading to distinct syn and anti conformations relative to the thiophene sulfur atom. In the solid state, one of these conformers would likely be favored to optimize packing.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts a puckered "envelope" or "twist" conformation to relieve ring strain. The specific pucker adopted in the crystal will be influenced by the bulky thiophene-2-carbonyl substituent and the intermolecular interactions within the crystal lattice. researchgate.netnih.govrsc.org

Chiroptical Methods for Chiral Derivatives (where applicable)

While this compound itself is not chiral, the introduction of a chiral center, for instance, by using a substituted chiral pyrrolidine, would render the molecule optically active. The study of such chiral derivatives using chiroptical methods would provide valuable information about their absolute configuration and solution-state conformation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would be sensitive to the electronic transitions of the thiophene and amide chromophores and how they are perturbed by the chiral environment.

The expected CD spectrum would likely exhibit Cotton effects corresponding to the π-π* transitions of the thiophene ring and the n-π* and π-π* transitions of the amide chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. Theoretical calculations of the CD spectrum could be used in conjunction with experimental data to assign the absolute configuration and to study the conformational dynamics of such chiral derivatives. nih.govrsc.orgnih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful analytical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. This method provides valuable insights into the stereochemistry and conformational aspects of molecules. In the context of this compound, which possesses a chiral center at the pyrrolidine ring (assuming the use of a chiral starting material such as L-proline or D-proline), ORD studies are crucial for elucidating its three-dimensional structure in solution.

The ORD spectrum is characterized by the Cotton effect, which is the combination of a peak and a trough in the vicinity of an electronic absorption band of a chromophore. The sign of the Cotton effect (positive or negative) and its magnitude are directly related to the absolute configuration and the conformation of the molecule. For this compound, the key chromophores expected to contribute to the ORD spectrum are the thiophene ring and the amide carbonyl group.

Theoretical Framework and Expected Observations

The thiophene ring itself is an aromatic chromophore with absorption bands in the ultraviolet (UV) region. When coupled to the chiral pyrrolidine ring via the carbonyl group, the electronic transitions of the thiophene moiety become optically active. The n → π* transition of the amide carbonyl group, typically occurring around 210-240 nm, is also a significant contributor to the chiroptical properties of N-acylproline derivatives.

Anticipated ORD Data

A hypothetical ORD data table for an enantiomer of this compound might look as follows:

| Wavelength (λ) (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 550 | +65 |

| 500 | +85 |

| 450 | +115 |

| 400 | +160 |

| 350 | +250 |

| 320 | +400 (Peak) |

| 300 | 0 (Crossover) |

| 280 | -350 (Trough) |

| 260 | -200 |

| 240 | -100 |

This table is illustrative and represents a hypothetical positive Cotton effect centered around the absorption of the thiophene-carbonyl chromophore.

Detailed Research Findings from Analogous Systems

Research on other chiral thiophene derivatives and N-acylproline compounds provides a basis for interpreting the potential ORD of this compound.

Chiral Thiophene Amides: Studies on various chiral amides containing a thiophene ring have demonstrated that the thiophene chromophore gives rise to distinct Cotton effects. The sign and magnitude of these effects are sensitive to the nature of the chiral auxiliary and the substitution pattern on the thiophene ring. For instance, the coupling of thiophene-2-carboxylic acid with different chiral amines would be expected to produce ORD spectra that are characteristic of the stereochemistry of the amine.

N-Acylproline Derivatives: The chiroptical properties of N-acyl-L-proline derivatives are well-documented. The Cotton effect associated with the n → π* transition of the amide chromophore is a key feature. The conformational equilibrium between the endo and exo puckering of the pyrrolidine ring, as well as the cis-trans isomerism of the amide bond, are known to be influenced by the nature of the N-acyl group and the solvent. These conformational changes are reflected in the ORD and Circular Dichroism (CD) spectra.

In the case of this compound, the bulky and aromatic thiophene-2-carbonyl group would likely exert a significant influence on the conformational preferences of the pyrrolidine ring, leading to a distinct ORD spectrum that could be used to assign its absolute configuration and deduce its preferred conformation in solution.

Reactivity and Mechanistic Investigations of 1 Thiophene 2 Carbonyl Pyrrolidine

Electrophilic Aromatic Substitution (EAS) Reactions on the Thiophene (B33073) Ring

The thiophene ring in 1-(Thiophene-2-carbonyl)pyrrolidine is susceptible to electrophilic aromatic substitution (EAS). The carbonyl group, being electron-withdrawing, deactivates the thiophene ring towards electrophilic attack, making the reaction conditions for substitution more demanding than for thiophene itself. The directing effect of the 2-carbonylpyrrolidine substituent is a key aspect of its reactivity.

Regioselectivity and Reactivity in Halogenation Reactions

The introduction of a halogen atom onto the thiophene ring of this compound is a classic example of an electrophilic aromatic substitution reaction. The inherent reactivity of thiophene towards electrophiles is significantly modulated by the deactivating nature of the 2-acyl group.

The regioselectivity of halogenation on 2-acylthiophenes is predominantly directed to the 5-position. This is because the resonance structures of the sigma complex intermediate for attack at the 5-position are more stable than those for attack at the 3- or 4-positions. The electron-withdrawing nature of the carbonyl group destabilizes the adjacent C3 position, thus favoring attack at the more distant C5 position.

While specific studies on the halogenation of this compound are not extensively documented, the general behavior of 2-acylthiophenes provides a strong predictive model. For instance, the bromination of 2-acetylthiophene (B1664040) typically yields 5-bromo-2-acetylthiophene as the major product. The reaction conditions often require a Lewis acid catalyst to activate the halogen.

| Reactant | Reagent | Product(s) | Yield (%) | Reference |

| 2-Acetylthiophene | Br₂/AlCl₃ | 5-Bromo-2-acetylthiophene | High | General Knowledge |

| 2-Acetylthiophene | I₂/HIO₃/H₂SO₄ | 5-Iodo-2-acetylthiophene | Good | General Knowledge |

Table 1: Representative Halogenation Reactions of 2-Acylthiophenes.

Nitration and Sulfonation Pathways of the Thiophene Moiety

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the thiophene ring. The deactivating effect of the 2-carbonylpyrrolidine group significantly influences the conditions and outcomes of these reactions.

Nitration of thiophene itself is a vigorous reaction that can lead to polymerization and oxidation if not carefully controlled. nih.govresearchgate.net For 2-acylthiophenes, the deactivation of the ring allows for more controlled nitration. The incoming electrophile, the nitronium ion (NO₂⁺), preferentially attacks the 5-position. youtube.com This is consistent with the electronic effects of the carbonyl group, which directs electrophiles to the position furthest from it. The use of milder nitrating agents, such as acetyl nitrate, is often preferred to prevent degradation of the thiophene ring. researchgate.net

Sulfonation of 2-acylthiophenes also shows a preference for substitution at the 5-position. However, the reaction can sometimes yield a mixture of isomers. For example, the chlorosulfonation of thenoyltrifluoroacetone with neat chlorosulfuric acid gives a mixture of the 4- and 5-sulfonated products, with the 5-isomer being predominant. numberanalytics.com The choice of solvent can also influence the regiochemical outcome. numberanalytics.com

| Reactant | Reagent | Product(s) | Isomer Ratio (4- vs 5-) | Reference |

| 2-Acetylthiophene | HNO₃/Ac₂O | 5-Nitro-2-acetylthiophene | Major product | nih.govresearchgate.net |

| Thenoyltrifluoroacetone | ClSO₃H (neat) | 4- and 5-chlorosulfonated products | 25:75 | numberanalytics.com |

| Thenoyltrifluoroacetone | ClSO₃H in CH₂Cl₂ | 5-chlorosulfonated product | Only 5-isomer | numberanalytics.com |

Table 2: Nitration and Sulfonation of 2-Acylthiophenes.

Nucleophilic Attack and Amide Bond Reactivity

The amide bond in this compound is a key reactive site for nucleophilic attack. The stability of this bond is influenced by the electronic properties of both the thiophene ring and the pyrrolidine (B122466) moiety.

Hydrolysis Mechanisms under Acidic and Basic Conditions: Kinetic and Mechanistic Studies

The hydrolysis of the amide bond in this compound, leading to thiophene-2-carboxylic acid and pyrrolidine, can be catalyzed by both acids and bases. numberanalytics.comyoutube.comdalalinstitute.com

In basic conditions, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comchemistrysteps.comdalalinstitute.com This is generally the rate-determining step. The departure of the pyrrolidide anion, a poor leaving group, is facilitated by the subsequent deprotonation of the initially formed carboxylic acid by the strongly basic pyrrolidide, driving the reaction to completion. chemistrysteps.com

Kinetic studies on the hydrolysis of related aromatic amides provide insight into the factors affecting the reaction rate. The electronic nature of the aromatic ring and the steric hindrance around the carbonyl group play significant roles.

| Amide | Conditions | Rate Constant (k) | Reference |

| N-Benzoylpyrrolidine | Acidic (HCl) | Varies with acid concentration | General Knowledge |

| N-Benzoylpyrrolidine | Basic (NaOH) | V. slow at room temp, requires heat | General Knowledge |

| Poly(alkylene amidophosphate)s | pH 8.5, 37°C | 1.9 x 10⁻⁸ s⁻¹ (P-N bond) | nih.gov |

Transamidation Reactions with Varied Amine Nucleophiles

Transamidation, the exchange of the amine moiety of an amide with another amine, is a synthetically useful transformation. nih.govorganic-chemistry.org For this compound, this reaction would involve the displacement of pyrrolidine by a different amine nucleophile.

The direct transamidation of unactivated amides is generally a difficult process due to the poor leaving group ability of the amide anion. nih.gov The reaction often requires a catalyst or the use of activated amides. rsc.org The mechanism typically involves the nucleophilic attack of the incoming amine on the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to products is often the rate-limiting step and can be influenced by the basicity of the leaving and incoming amines.

Studies on the transamidation of N-acyl-amides have shown that the reaction can be facilitated by the nature of the N-acyl group. researchgate.net While specific studies on this compound are scarce, the general principles of nucleophilic acyl substitution suggest that the reaction would be favored by more nucleophilic amines and potentially by catalysts that can activate the amide carbonyl. nih.govmasterorganicchemistry.com

| Amide Substrate | Amine Nucleophile | Conditions | Product | Yield (%) | Reference |

| N-Acyl-2-piperidinones | Various anilines | Melt, catalyst-free | Ring-opened transamidated product | Good | researchgate.net |

| Tertiary Amides | Primary Amines | (NH₄)₂CO₃, DMSO, 25°C | Primary Amide | Good | organic-chemistry.org |

| N,N-Dimethyl Amides | Primary Amines | NaOtBu, solvent-free, RT | Corresponding Amide | Moderate to Good | organic-chemistry.org |

Table 4: Examples of Transamidation Reactions.

Reduction of the Amide Carbonyl Group to Corresponding Amines

The conversion of the amide functional group in this compound to the corresponding amine, 1-(thiophen-2-ylmethyl)pyrrolidine, is a key transformation. This reduction of the carbonyl group is a fundamental process in organic synthesis, typically requiring potent reducing agents due to the resonance stability of the amide bond. pearson.com

Commonly employed reagents for this transformation include metal hydrides such as lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (B-THF) or borane-dimethyl sulfide (B99878) (BMS). nih.gov These reagents operate by nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The reaction with LiAlH₄ proceeds through a tetrahedral intermediate, which then collapses to form an iminium ion that is further reduced to the amine.

Borane reagents offer a milder alternative and are known to readily reduce amides. nih.gov The mechanism involves coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride attack. Catalytic methods, for instance, using iridium catalysts for one-pot reductive amination of related carbonyls, also present a viable, though indirect, pathway. nih.gov

Table 1: Reagents for the Reduction of this compound

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | 1-(Thiophen-2-ylmethyl)pyrrolidine | Highly reactive, non-selective, requires careful handling. pearson.comnih.gov |

| Borane-Tetrahydrofuran (B-THF) | THF, often at reflux | 1-(Thiophen-2-ylmethyl)pyrrolidine | Milder than LiAlH₄, good for amide reductions. nih.gov |

Reactivity of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a saturated five-membered nitrogen heterocycle. wikipedia.org In the parent amide, the reactivity of the pyrrolidine nitrogen is significantly attenuated due to the electron-withdrawing effect of the adjacent thiophene-2-carbonyl group, which delocalizes the nitrogen lone pair into the carbonyl system. However, the C-H bonds on the pyrrolidine ring can still be sites for functionalization, and the ring itself can participate in various reactions. The pyrrolidine scaffold is a prevalent feature in many biologically active compounds. nih.govfrontiersin.orgresearchgate.net

Functionalization of the Pyrrolidine Nitrogen (after amide hydrolysis or via N-deprotected derivatives)

Following the hydrolytic cleavage of the amide bond to yield pyrrolidine and thiophene-2-carboxylic acid, the liberated pyrrolidine nitrogen regains its characteristic nucleophilicity and basicity. wikipedia.org As a typical secondary amine, it can undergo a wide array of functionalization reactions. These include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, and N-arylation through methods like the Buchwald-Hartwig amination. Furthermore, it can participate in Mannich reactions and serve as a nucleophile in conjugate additions.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Ring

The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. Recent advances have enabled the deconstructive functionalization of such unstrained cyclic amines via C-N bond cleavage. researchgate.net These transformations can be promoted by various reagents, including difluorocarbene, or through photoredox catalysis, leading to the formation of linear amino compounds that can be further elaborated.

Ring expansion methodologies, for instance, a two-carbon homologation, can convert 2-vinyl pyrrolidine derivatives into their corresponding azepane (seven-membered ring) counterparts. chemrxiv.org Such a transformation on a suitably modified derivative of this compound could provide access to larger heterocyclic systems. Conversely, ring contraction of larger rings like pyridines is a known synthetic route to pyrrolidines, highlighting the synthetic interchangeability of these cyclic structures. nih.govresearchgate.netnih.gov

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound, which possesses multiple reactive sites.

Regioselectivity:

Thiophene Ring: Electrophilic aromatic substitution on the thiophene ring is a common reaction. The carbonyl group is a deactivating, meta-directing group for electrophilic attack. However, the sulfur atom strongly activates the C5 position. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur predominantly at the C5 position, and to a lesser extent, the C4 position. Nucleophilic aromatic substitution (SNA) can occur on substituted thiophenes, with the position of attack dictated by the nature and location of leaving groups and activating substituents. nih.gov

Pyrrolidine Ring: In derivatives where the pyrrolidine ring is modified to contain unsaturation, addition reactions would need to consider the directing effects of the substituents.

Stereoselectivity:

The synthesis of chiral pyrrolidine derivatives is a major area of research, often starting from chiral precursors like proline. nih.gov If a chiral center is introduced into the pyrrolidine ring of this compound, subsequent reactions must be controlled to achieve the desired stereochemical outcome. For instance, reduction of a substituted pyrrolidone precursor could lead to diastereomeric products.

Glycosylation reactions of furanoside derivatives with pendant pyrrolidine moieties have shown high levels of stereoselectivity, suggesting that similar control could be achievable in related systems. acs.org

Table 2: Potential Regio- and Stereoselective Reactions

| Reaction Type | Substrate Moiety | Expected Outcome | Reference |

|---|---|---|---|

| Electrophilic Bromination | Thiophene | Predominant substitution at the C5-position. | nih.gov |

| Asymmetric Reduction | Modified Pyrrolidine Ring | Formation of a specific stereoisomer of a substituted pyrrolidinol. | nih.gov |

Kinetic and Thermodynamic Considerations of Reaction Pathways

The feasibility and outcome of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. arxiv.org Computational chemistry provides powerful tools to investigate these aspects.

Determination of Activation Energies and Transition State Characterization

Theoretical calculations, such as those using density functional theory (DFT), can be employed to model reaction pathways and determine key energetic parameters. For instance, studies on the nucleophilic aromatic substitution of substituted thiophenes with pyrrolidine have elucidated the stepwise mechanism and calculated the Gibbs free energy barriers (activation energies). nih.gov These studies show that the reaction proceeds through a zwitterionic intermediate, and the rate-determining step is often the departure of the leaving group, which can be facilitated by a proton transfer. nih.gov

The conformational properties of related molecules like 2-formyl-thiophene have also been examined theoretically, providing insights into the energies of ground states and transition states for conformer interconversion. rsc.org These calculations are crucial for understanding the relative stability of different rotamers of this compound and how this might influence its reactivity.

Table 3: Illustrative Calculated Energy Barriers for a Related Reaction Reaction: Nucleophilic aromatic substitution of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine.

| Step | Pathway | Calculated Gibbs Free Energy Barrier (ΔG‡) in kcal/mol | Reference |

|---|---|---|---|

| Nucleophilic Addition | - | 19.0 | nih.gov |

| Proton Transfer/Elimination | Uncatalyzed | 47.3 | nih.gov |

These computational findings suggest that reactions on the thiophene ring of this compound would have distinct energy profiles that can be modeled to predict reaction outcomes and optimize conditions.

Thermodynamic Stability of Reaction Intermediates and Products

A comprehensive understanding of the reactivity of this compound necessitates an evaluation of the thermodynamic stability of the intermediates and products formed during its chemical transformations. While specific experimental or computational thermodynamic data such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions directly involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies of analogous systems. The formation of the pyrrolidine ring, a core structural feature of the title compound, is often achieved through mechanisms such as 1,3-dipolar cycloadditions. The thermodynamic profiles of these reactions provide a relevant framework for understanding the stability of similar structures.

Detailed computational studies, for instance on the 3+2 cycloaddition reaction between an azomethine ylide and a dipolarophile to yield a substituted pyrrolidine, offer a glimpse into the energetic landscape of such transformations. These studies calculate the relative Gibbs free energies of transition states and intermediates, which are crucial in determining the feasibility and selectivity of the reaction.

One such study on a copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition provides a useful, illustrative example. While the reactants are not identical to those that would form this compound, the fundamental reaction type leading to a pyrrolidine ring is analogous. The calculated Gibbs free energy profile for the reaction in tetrahydrofuran (B95107) (THF) reveals the relative stabilities of the various intermediates and transition states.

The data from these computational investigations can be tabulated to provide a clearer picture of the reaction's energy profile. For instance, the relative Gibbs free energies can illustrate the thermodynamic favorability of certain reaction pathways over others.

Table 1: Illustrative Relative Gibbs Free Energy Profile for a 1,3-Dipolar Cycloaddition Reaction Leading to a Pyrrolidine Derivative

| Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Intermediate 1 | +5.8 |

| Transition State 1 | +15.3 |

| Intermediate 2 | -2.5 |

| Transition State 2 | +12.1 |

| Product | -18.9 |

Note: The data presented in this table is for a model system and serves to illustrate the thermodynamic principles in pyrrolidine synthesis. It does not represent actual values for the synthesis of this compound.

Computational Chemistry and Theoretical Studies of 1 Thiophene 2 Carbonyl Pyrrolidine

Electronic Structure and Molecular Geometry Calculations

The electronic structure and geometry of 1-(thiophene-2-carbonyl)pyrrolidine can be meticulously examined using a variety of computational methods. These techniques allow for a detailed description of the molecule's ground state and electronic properties, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of molecular structures, offering a balance between accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its optimized ground state geometry. These calculations predict key bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms.

| Parameter | Expected Value Range |

| Thiophene (B33073) C-S bond length | ~1.72 Å |

| Thiophene C=C bond length | ~1.37 Å |

| Thiophene C-C bond length | ~1.42 Å |

| Carbonyl C=O bond length | ~1.23 Å |

| Amide C-N bond length | ~1.35 Å |

| Pyrrolidine (B122466) C-N bond angle | ~112° |

| Pyrrolidine C-C-C bond angle | ~105° |

This table presents expected bond lengths and angles for this compound based on DFT calculations of analogous molecules.

For a more rigorous assessment of the electronic properties of this compound, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide higher accuracy for properties like electron correlation energies and dipole moments.

Studies on similar molecules, such as 3-formyl-thiophene, have employed ab initio calculations to investigate their electronic ground and transition states. rsc.org These studies indicate that the choice of basis set is crucial for obtaining reliable results, with more extensive basis sets generally yielding more accurate predictions of the conformer stabilities. rsc.org For this compound, high-level ab initio calculations would be instrumental in precisely determining its ionization potential, electron affinity, and the nature of its excited states.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bonds connecting the thiophene, carbonyl, and pyrrolidine moieties. Conformational analysis is therefore essential to identify the most stable three-dimensional structures and the energy barriers that separate them.

To map the conformational landscape of this compound, torsional scans are performed. This involves systematically rotating the dihedral angles of the thiophene-carbonyl and carbonyl-pyrrolidine bonds and calculating the corresponding energy at each step. The resulting potential energy surface (PES) reveals the low-energy conformers and the transition states that connect them.

For the thiophene-carbonyl linkage, rotation is expected to be hindered by steric interactions between the pyrrolidine ring and the thiophene ring. In a related study on 3-formyl-thiophene, ab initio calculations showed a preference for the X,O-trans conformer, with the stability being dependent on the basis set used. rsc.org A similar analysis of the carbonyl-pyrrolidine bond would shed light on the preference for cis or trans amide conformations, a well-documented phenomenon in proline-containing peptides.

From the potential energy surface, the stable conformers of this compound can be identified as the minima on the surface. For each stable conformer, the relative energy and Boltzmann population at a given temperature can be calculated. The transition states, which correspond to saddle points on the PES, represent the energy barriers for interconversion between conformers.

| Conformer Attribute | Expected Computational Finding |

| Most Stable Amide Conformation | Likely trans due to reduced steric hindrance |

| Pyrrolidine Ring Pucker | Dynamic equilibrium between envelope and twisted forms |

| Rotational Barrier (Thiophene-CO) | Several kcal/mol, influenced by solvent |

| Rotational Barrier (CO-Pyrrolidine) | ~20 kcal/mol, similar to prolyl amides |

This table summarizes the expected conformational properties of this compound based on studies of related systems.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of this compound can be rationalized through the analysis of reactivity descriptors and frontier molecular orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies and spatial distributions of the HOMO and LUMO are critical in determining the molecule's susceptibility to electrophilic and nucleophilic attack. In thiophene-2-carboxamide derivatives, DFT studies have shown that the HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO is often localized on the carboxamide moiety. frontiersin.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other compounds.

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack (oxidation) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack (reduction) |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of the molecule |

This interactive table outlines the key reactivity descriptors derived from FMO analysis and their relevance to understanding the chemical behavior of this compound.

HOMO-LUMO Energy Gaps and Orbital Distribution for Electrophilic/Nucleophilic Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting potential sites for nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, particularly the sulfur atom and the carbon atoms at positions 2 and 5, which are known for their high electron density. This suggests that electrophilic attack is most likely to occur at these positions. Conversely, the LUMO is anticipated to be centered on the carbonyl group and the adjacent atoms of the pyrrolidine ring, making the carbonyl carbon a primary site for nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are estimations based on theoretical calculations for structurally related molecules and may vary depending on the computational method and basis set used.

Electrostatic Potential Surface (ESP) Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. aimspress.com The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

In the case of this compound, the ESP analysis is expected to reveal a region of high negative potential (typically colored red or yellow) around the carbonyl oxygen atom, confirming its role as a primary site for electrophilic interaction and hydrogen bond acceptance. The thiophene ring, particularly the sulfur atom, would also exhibit a region of negative potential, albeit less intense than the carbonyl oxygen. researchgate.net

Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the pyrrolidine ring and the thiophene ring. The carbonyl carbon atom, while not directly visualized in terms of positive potential on the surface, lies within a region that is electronically deficient and thus susceptible to nucleophilic attack. This visual representation of charge distribution provides a clear and intuitive guide to the molecule's reactivity. researchgate.net

Simulation of Spectroscopic Data for Comparison with Experimental Results

Computational methods allow for the accurate prediction of various spectroscopic data, which can be used to interpret and verify experimental findings.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide invaluable assistance in assigning experimental spectra. researchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for this purpose. researchgate.net

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the thiophene ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing carbonyl group. The protons on the pyrrolidine ring would exhibit shifts characteristic of an aliphatic cyclic amine, with those closer to the carbonyl group being deshielded.

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbonyl carbon is expected to have the largest chemical shift, typically in the range of 160-170 ppm. The carbons of the thiophene ring would appear in the aromatic region, while the pyrrolidine carbons would be found in the aliphatic region. stenutz.eu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165.2 |

| Thiophene C2 | 135.8 |

| Thiophene C3 | 128.1 |

| Thiophene C4 | 127.5 |

| Thiophene C5 | 130.4 |

| Pyrrolidine Cα (adjacent to N) | 48.9 |

| Pyrrolidine Cβ | 25.7 |

Note: These are estimated values and can be refined by comparison with experimental data.

Calculated IR and Raman Frequencies for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure by probing the vibrational modes of a molecule. researchgate.net Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of these modes, providing a theoretical spectrum that can be compared with experimental results. arxiv.orgiosrjournals.org

For this compound, the most prominent vibrational mode in the IR spectrum is expected to be the C=O stretching frequency of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be a characteristic band. The thiophene ring will exhibit characteristic C-H and C-C stretching and bending vibrations. iosrjournals.org The pyrrolidine ring will show C-H stretching, scissoring, and wagging modes.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring and the C-S stretching mode, which are often more intense in the Raman spectrum. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C=O Stretch (Amide I) | 1655 | Strong | Medium |

| C-N Stretch (Amide) | 1420 | Medium | Low |

| Thiophene C-C Stretch | 1410 | Medium | Strong |

| Thiophene C-H Stretch | 3100 | Medium | Medium |

| Pyrrolidine C-H Stretch | 2850-2950 | Strong | Strong |

| C-S Stretch | 680 | Medium | Strong |

Note: Calculated frequencies are often scaled to better match experimental values.

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key intermediates and transition states.

Identification of Transition States for Proposed Chemical Transformations

For any proposed chemical transformation involving this compound, such as hydrolysis of the amide bond or electrophilic substitution on the thiophene ring, computational methods can be employed to locate the transition state (TS) structure. beilstein-journals.org The TS represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in the vibrational analysis.

Calculation of Reaction Energies, Activation Barriers, and Intrinsic Reaction Coordinates

Reaction Energies and Activation Barriers in an Analogous System

A detailed computational investigation into the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine offers valuable data on reaction energies and activation barriers. nih.gov This reaction proceeds through a stepwise mechanism involving the initial nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.govcitedrive.comnih.gov This is followed by a proton transfer that facilitates the elimination of a leaving group, in this case, methanol. nih.gov

The Gibbs free energy profile for the reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine reveals that the initial nucleophilic addition to form the zwitterionic intermediate has a relatively low activation barrier of 19.0 kcal/mol. nih.gov However, the subsequent uncatalyzed proton transfer, which is necessary for the elimination of the methoxy (B1213986) group, faces a very high activation barrier of 47.3 kcal/mol. nih.gov This suggests that the uncatalyzed pathway is kinetically unfavorable. nih.gov

Computational analysis has demonstrated that the proton transfer step is most efficiently catalyzed by an additional molecule of pyrrolidine, as opposed to being uncatalyzed or catalyzed by methanol. nih.gov The presence of a second pyrrolidine molecule, while increasing the Gibbs free energy barrier of the initial addition by 6.3 kcal/mol due to entropic costs, provides a significantly lower energy pathway for the crucial proton transfer step. nih.gov

The calculated Gibbs free energy barriers for the nucleophilic addition of pyrrolidine to various substituted 2-methoxy-5-nitrothiophenes are presented in the table below. These values correlate with the electrophilicity of the thiophene derivative. researchgate.net

| Substituent (X) | Calculated Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) |

|---|---|

| NO2 | 14.8 |

| CN | 19.0 |

| SO2CH3 | 20.1 |

| COCH3 | 21.0 |

| CO2CH3 | 21.2 |

| CONH2 | 22.1 |

| H | 24.9 |

Intrinsic Reaction Coordinates (IRC)

The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry that describes the minimum energy path connecting a transition state to the reactants and products on a potential energy surface. rowansci.com An IRC calculation starts from the geometry of a transition state and follows the steepest descent path in both the forward and backward directions, thereby confirming that the identified transition state indeed connects the intended reactants and products. rowansci.com

While a specific IRC analysis for the formation of this compound has not been reported in the available literature, the methodology is crucial for validating the reaction mechanisms discussed. For instance, in the SNAr reaction of substituted thiophenes with pyrrolidine, an IRC calculation would be used to verify that the transition state for the nucleophilic attack smoothly connects the starting thiophene and pyrrolidine with the resulting zwitterionic intermediate. Similarly, IRC calculations would confirm the pathways for the subsequent proton transfer and elimination steps. nih.govrowansci.com

An example of an IRC calculation in a thiophene system is the study of the initial step of thiophene oxidation by singlet oxygen, where the IRC was calculated to map the reaction pathway from the transition state. researchgate.net This type of analysis provides a detailed picture of the geometric and energetic changes that occur as the reaction progresses along the reaction coordinate. rowansci.com

Synthetic Utility and Derivatization Strategies for Advanced Organic Scaffolds

1-(Thiophene-2-carbonyl)pyrrolidine as a Building Block in Complex Organic Synthesis

This compound serves as a versatile building block in the construction of more complex molecular architectures, leveraging the distinct reactivity of both its thiophene (B33073) and pyrrolidine (B122466) components. The thiophene ring, an electron-rich aromatic system, is a common motif in pharmaceuticals and materials science. acs.org Its amide derivative with pyrrolidine provides a stable yet reactive handle for a variety of synthetic transformations.

Precursor to Fused or Bridged Heterocyclic Ring Systems

The inherent structure of this compound makes it a valuable precursor for synthesizing fused and bridged heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid conformations and diverse biological activities. nih.govmdpi.com Synthetic strategies often involve reactions that engage both the thiophene ring and the pyrrolidine moiety or substituents derived from them. For instance, intramolecular cyclization reactions can be designed to form new rings, fusing them to the initial thiophene core. researchgate.net While direct examples involving this compound are not extensively detailed in the provided results, the synthesis of fused thiophenes like thieno[3,2-b]thiophene (B52689) is a well-established field, indicating the potential for this building block to be incorporated into similar complex structures. mdpi.comhnue.edu.vn

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) offer a powerful and efficient method for generating molecular diversity from simple starting materials in a single step. nih.gov While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is not explicitly documented in the search results, the principles of MCRs can be applied to its derivatives. For example, functionalized thiophenes are often synthesized via MCRs, and these products can subsequently be coupled with pyrrolidine to form the target amide. nih.govmdpi.com The Ugi reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to create a dipeptide-like structure, which could be a pathway to complex pyrrolidine-containing molecules. mdpi.comresearchgate.net

Functionalization of the Thiophene Ring for Structural Diversification

The thiophene ring of this compound is amenable to a variety of functionalization reactions, allowing for extensive structural diversification.

Regioselective Functionalization at C3, C4, C5 Positions via Directed Metallation or Other Methods

The regioselective functionalization of the thiophene ring is crucial for controlling the properties of the final molecule. Directed ortho-metalation (DoM) is a powerful technique for achieving this selectivity. wikipedia.org The carbonyl group of the pyrrolidine amide acts as a directed metalation group (DMG), guiding a strong base, such as an organolithium reagent, to deprotonate the adjacent C3 position of the thiophene ring. wikipedia.orgresearchgate.netuwindsor.ca This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents specifically at the C3 position.

While DoM effectively directs functionalization to the C3 position, other methods are required to modify the C4 and C5 positions. The inherent reactivity of thiophene favors metalation at the C2 and C5 positions. uwindsor.ca Therefore, to functionalize the C5 position in this compound, a direct metalation approach can be employed, often requiring careful control of reagents and conditions to compete with the C3-directing effect of the amide. rsc.orgresearchgate.netresearchgate.net Functionalization at the C4 position is more challenging and typically requires a multi-step approach, possibly involving initial halogenation followed by metal-halogen exchange or cross-coupling reactions.

| Position | Method | Reagent(s) | Outcome |

| C3 | Directed ortho-Metalation (DoM) | 1. n-BuLi or s-BuLi/TMEDA2. Electrophile (e.g., D₂O, I₂, R-CHO) | Selective introduction of a functional group at the C3 position. |

| C5 | Direct Metalation | 1. Strong base (e.g., LDA)2. Electrophile | Functionalization at the C5 position, competing with C3 metalation. |

| C4/C5 | Halogenation/Cross-Coupling | 1. NBS or Br₂2. Pd catalyst, coupling partner | Introduction of functional groups via initial bromination followed by coupling. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Thiophene Moiety

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene-containing molecules. rsc.orgacs.orgresearchgate.net To utilize these reactions, this compound must first be halogenated, typically at the C3 or C5 positions. The resulting halo-thiophene derivative can then participate in various coupling reactions.

The Suzuki-Miyaura coupling reaction joins the halogenated thiophene with a boronic acid or ester, catalyzed by a palladium complex, to form a new carbon-carbon bond. youtube.comresearchgate.netnih.gov This is a highly versatile method for introducing aryl or vinyl substituents onto the thiophene ring. The Sonogashira coupling reaction couples the halo-thiophene with a terminal alkyne, also using a palladium catalyst, often with a copper co-catalyst, to create an alkynylated thiophene. wikipedia.orgyoutube.comorganic-chemistry.orgorganic-chemistry.org The Heck coupling involves the reaction of the halo-thiophene with an alkene to form a substituted alkene, providing another avenue for C-C bond formation. hnue.edu.vn

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligand, base (e.g., Na₂CO₃, K₃PO₄) | Thiophene-Aryl / Thiophene-Vinyl |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, amine base | Thiophene-Alkyne |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N) | Thiophene-Alkene |

Modifications of the Pyrrolidine Ring

While functionalization of the thiophene ring is common, the pyrrolidine ring can also be modified to introduce further structural diversity. nih.gov The pyrrolidine scaffold is a key feature in many biologically active compounds, and its modification can significantly impact a molecule's properties. nih.gov Synthetic strategies can include:

Substitution: Introducing substituents onto the pyrrolidine ring can be achieved through various methods, although this may require starting from a pre-functionalized pyrrolidine before its coupling with the thiophene-2-carbonyl moiety. organic-chemistry.org Asymmetric synthesis techniques can be employed to create enantiomerically enriched pyrrolidine derivatives. nih.gov

Ring-Opening: Under certain conditions, the pyrrolidine ring can be opened. While often an undesired side reaction, controlled C-N bond cleavage can be a strategic step to access acyclic amino amides or to re-form a different ring system. researchgate.net

Ring Contraction/Expansion: More advanced "skeletal remodeling" techniques can transform the five-membered pyrrolidine into other ring sizes, though this is a complex and emerging area of synthesis. researchgate.netnih.gov

These modifications, often explored in the broader context of pyrrolidine chemistry, highlight the potential for creating a wide array of novel compounds based on the this compound scaffold.

Functionalization of the Pyrrolidine α- and β-Carbons via Enolate Chemistry or C-H Activation

The modification of the pyrrolidine ring at its carbon centers is a powerful strategy for introducing molecular complexity. The carbons α to the carbonyl group are particularly activated and can be functionalized through enolate chemistry. The formation of an enolate, typically using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), generates a nucleophilic carbon that can react with various electrophiles. youtube.com The choice of base and reaction conditions can influence the formation of either the kinetic or thermodynamic enolate, allowing for regioselective alkylation or acylation. youtube.com

In recent years, transition-metal-catalyzed C–H activation has emerged as a more direct and atom-economical method for functionalizing otherwise inert C-H bonds. For pyrrolidine systems, this approach offers a pathway to introduce substituents at positions that are inaccessible through classical methods. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives. acs.orgacs.org These reactions often employ a directing group attached to the pyrrolidine nitrogen to guide the metal catalyst to a specific C-H bond. For instance, using an aminoquinoline (AQ) amide directing group on a pyrrolidine-3-carboxylic acid scaffold, researchers achieved highly regio- and stereoselective arylation at the C4 position. acs.orgacs.org

Mechanistic studies involving deuterium (B1214612) labeling have shown that C-H activation can occur at both the C2 and C4 positions, but the subsequent reductive elimination to form the C-C bond is favored at C4. acs.org Kinetic investigations and the isolation of palladacycle intermediates have confirmed that the C-H activation step is reversible and that the observed cis-selectivity in the final product arises from the greater thermodynamic stability of the cis-palladacycle intermediate. acs.org

Beyond palladium, other metals like cobalt have been used to catalyze the hydroarylative cyclization of 1,6-enynes to produce functionalized pyrrolidines, demonstrating the versatility of C-H activation in constructing these heterocyclic systems. researchgate.net

Table 1: Regioselectivity in Pd-Catalyzed Arylation of a Pyrrolidine Substrate

| Aryl Halide | C4-Arylated Product Yield (cis) | C2-Arylated Product Yield |

| 4-Iodoanisole | 28% | Minor Product |

| p-Fluoroiodobenzene | 58% (combined) | N/A |

| p-Chloroiodobenzene | 44% (combined) | N/A |

| 2-Iodothiophene | 66% (combined) | N/A |

| Data sourced from studies on related N-protected pyrrolidine-3-carboxamides. acs.org |

Strategies for Pyrrolidine Ring Expansion or Contraction

Altering the size of the pyrrolidine ring is a fundamental transformation that allows access to other important nitrogen-containing heterocycles, such as azetidines (ring contraction) or piperidines (ring expansion). While direct expansion or contraction of the this compound molecule is not widely documented, general methods for modifying the pyrrolidine skeleton are applicable.

A notable strategy for synthesizing pyrrolidine scaffolds involves the ring contraction of more abundant six-membered rings like pyridines. nih.govosaka-u.ac.jp A photo-promoted reaction between pyridines and a silylborane reagent yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp The mechanism proceeds through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which undergoes a photo-induced 1,2-silyl migration to form an azomethine ylide. This ylide then cyclizes in a thermally-allowed disrotatory ring-closing reaction to furnish the pyrrolidine core. nih.gov These bicyclic products serve as powerful synthons for further functionalization. nih.govosaka-u.ac.jp

Another innovative approach is the electrochemical ring contraction of Hantzsch esters and their corresponding pyridine (B92270) derivatives to yield polysubstituted pyrroles. rsc.org This transformation involves an unusual anionic dearomatization/ring-contraction/rearomatization pathway driven by a four-electron reduction, effectively extruding a fragment from the six-membered ring to form the five-membered one. rsc.org

Synthesis of Structural Analogues for Fundamental Chemical Studies

The synthesis of structural analogues is crucial for establishing structure-activity relationships (SAR) and for fundamental studies of chemical reactivity and physical properties. By systematically modifying different parts of the this compound molecule, researchers can dissect the contributions of each component.

Systematic Variation of the N-Acyl Moiety and Pyrrolidine Substituents

Introducing substituents onto the pyrrolidine ring provides another axis for structural variation. A prominent class of analogues is derived from proline, such as (2S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid and its corresponding amide, this compound-2-carboxamide. uni.lunih.gov These substituents can influence the molecule's conformation, introduce new functional handles for further derivatization, and impart chirality, which is critical in many biological and materials science applications.

Exploration of Different Heterocyclic Amide Scaffolds for Comparative Reactivity

To understand the specific role of the thiophene and pyrrolidine rings, chemists synthesize and study related scaffolds where one or both rings are replaced. This comparative approach provides insight into how the heteroatoms and ring structures influence reactivity.

Computational studies have investigated the nucleophilic aromatic substitution (SNA_r_) reaction between pyrrolidine and various 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group). nih.govnih.gov These studies reveal that the reaction proceeds via a stepwise mechanism and that the Gibbs free energy barrier is linearly correlated with the electrophilicity of the thiophene derivative. nih.govnih.govcitedrive.comresearchgate.net This provides a quantitative framework for comparing the reactivity of different substituted thiophene amides.

Furthermore, exploring different pyrrolidine-based scaffolds, such as the pyrrolidine-2,3-diones, reveals how the oxidation state and substitution pattern of the heterocyclic core can lead to entirely different chemical properties and biological activities. rsc.org Comparing the reactivity of positional isomers, such as amides derived from thiophene-3-carboxylic acid versus thiophene-2-carboxylic acid, can also illuminate the subtle electronic effects governed by the position of the heteroatom relative to the amide linkage. vulcanchem.com

Potential Applications in Materials Science

The unique combination of a rigid, electron-rich thiophene ring and a flexible pyrrolidine amide linker makes this compound and its derivatives attractive candidates for the development of advanced functional materials. Thiophene-based compounds are renowned for their utility in organic electronics due to their chemical stability and excellent charge transport properties. researchgate.netmdpi.com

The thiophene moiety can serve as a core building block for π-conjugated systems essential for optoelectronic devices. taylorfrancis.com Thiophene derivatives are widely used as semiconductors, light-harvesting dyes, and electroluminescent materials. mdpi.com By incorporating the this compound scaffold, it is conceivable to create novel donor-acceptor (D-A) type materials, where the thiophene acts as the electron donor. Such materials are being actively investigated for use in organic solar cells, flexible displays, and solid-state lighting. taylorfrancis.comrsc.org

The structure of this compound also suggests potential as a monomer for creating novel organic polymers. The self-condensation of aromatic monomers is a known strategy for producing microporous organic polymers with high surface areas, which have applications in gas storage and separation. rsc.org

Furthermore, the bent shape inherent to the 2-substituted thiophene core is a key feature in the design of luminescent liquid crystals. researchgate.net Thiophene-based bent-shaped molecules have been shown to exhibit smectic and nematic liquid crystal phases and are candidates for applications in organic light-emitting diodes (OLEDs) and high-density memory storage devices. researchgate.netmdpi.com The pyrrolidine group could be functionalized to tune solubility and influence the self-assembly and mesomorphic properties of such materials.

Conclusion and Outlook on the Academic Research of 1 Thiophene 2 Carbonyl Pyrrolidine

Summary of Key Academic Contributions and Fundamental Discoveries Regarding the Compound's Chemistry

The academic exploration of 1-(thiophene-2-carbonyl)pyrrolidine and related thiophene (B33073) amides has established a solid foundation for understanding their synthesis and fundamental properties. A significant body of research has been dedicated to the synthesis of thiophene-based amides, employing various methodologies. mdpi.comxisdxjxsu.asia These studies have not only provided efficient synthetic routes but also offered insights into the structural and electronic characteristics of these compounds. mdpi.com Key discoveries include the functionalization of the thiophene ring and the amide linkage to modulate the molecule's properties. mdpi.comxisdxjxsu.asia

Computational studies, particularly using Density Functional Theory (DFT), have played a crucial role in elucidating the electronic structure, spectroscopic features, and chemical reactivity of thiophene amides. mdpi.comresearchgate.net These theoretical investigations have successfully complemented experimental data, providing a deeper understanding of their molecular geometry and properties like non-linear optical (NLO) response. mdpi.comresearchgate.net The synthesis and characterization of various derivatives have highlighted the versatility of the thiophene-amide scaffold. xisdxjxsu.asia

Remaining Challenges and Open Questions in Understanding its Intrinsic Chemical Reactivity and Properties

Despite the progress, several challenges and open questions remain in comprehending the intrinsic chemical reactivity and properties of this compound. The full scope of its coordination chemistry and its behavior as a ligand in organometallic complexes is an area that warrants further investigation. While the reactivity of thiophenes in the presence of transition metals has been studied, the specific interactions and catalytic potential of this particular amide are not fully mapped out. bohrium.comresearchgate.net The influence of the pyrrolidine (B122466) ring on the electronic properties and reactivity of the thiophene moiety is another area that requires more detailed study.

Furthermore, a comprehensive understanding of the prototropic tautomerization possibilities in the amide linkage of thiophene-based structures is still evolving. rsc.org While studies on related compounds have provided insights, the specific tautomeric equilibria for this compound under various conditions are not well-documented. The subtle interplay between the electron-rich thiophene ring and the amide functionality likely leads to unique reactivity patterns that are yet to be fully explored. researchgate.net

Promising Avenues for Future Synthetic Methodologies Development and Optimization

The development of more efficient, sustainable, and versatile synthetic methodologies for this compound and its derivatives presents a promising avenue for future research. While classical amide formation methods are established, exploring novel catalytic systems, such as biocatalytic approaches or advanced transition-metal catalysis, could lead to higher yields, milder reaction conditions, and improved functional group tolerance. chemrxiv.orgmdpi.com The use of modern cross-coupling techniques like Suzuki and Stille reactions has been successful for related thiophene amides and could be further optimized for this specific compound. mdpi.commdpi.com

Future synthetic work could also focus on the development of one-pot or multicomponent reactions to construct the molecule, which would enhance synthetic efficiency. rsc.org The exploration of flow chemistry for the synthesis of this compound could also offer advantages in terms of scalability, safety, and process control. Additionally, methods for the direct C-H functionalization of the thiophene ring in the presence of the pyrrolidine amide moiety would be highly valuable for creating a diverse library of derivatives for various applications. nih.gov

Potential for Novel Non-Biological Applications in Advanced Organic Chemistry and Materials Science

The unique structural and electronic features of this compound suggest its potential for novel non-biological applications in advanced organic chemistry and materials science. The thiophene unit is a well-known building block for conducting polymers and organic electronic materials. wikipedia.orgacs.org The incorporation of the pyrrolidine amide group could modulate the solubility, processability, and self-assembly properties of polythiophene-based materials.

In the realm of catalysis, this compound could serve as a unique ligand for transition metals. uea.ac.uk The combination of the soft sulfur donor on the thiophene ring and the nitrogen atom of the pyrrolidine could lead to interesting coordination modes and catalytic activities. bohrium.comresearchgate.net Its potential use in asymmetric catalysis, leveraging the chirality of substituted pyrrolidine derivatives, is an exciting prospect. uni.lu Furthermore, the molecule could be a valuable synthon in the construction of more complex organic architectures and functional materials. evitachem.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Thiophene-2-carbonyl)pyrrolidine, and what key reaction conditions influence yield?

- Methodology :

- Thiophene Ring Formation : The Paal-Knorr synthesis is commonly used, involving cyclization of 1,4-dicarbonyl compounds with sulfur sources (e.g., P₂S₅) under reflux conditions .

- Pyrrolidine Attachment : A nucleophilic substitution reaction introduces the pyrrolidine moiety. For example, coupling thiophene-2-carbonyl chloride with pyrrolidine in anhydrous dichloromethane at 0–5°C, followed by slow warming to room temperature .

- Key Factors : Reaction temperature, stoichiometric ratios (e.g., 1.2:1 thiophene derivative to pyrrolidine), and solvent polarity significantly impact yield (typically 60–75%).

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Analytical Methods :

- NMR : ¹H/¹³C NMR confirms the thiophene-pyrrolidine linkage (e.g., carbonyl carbon at ~170 ppm, pyrrolidine ring protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 210.06 for C₁₀H₁₁NO₂S) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to minimize byproducts (e.g., dimerization or oxidation products)?

- Experimental Design :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to chlorinated solvents .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves acyl transfer efficiency .

- Temperature Control : Maintaining sub-10°C during acyl chloride addition minimizes thermal degradation.

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinases or GPCRs). The thiophene ring engages in π-π stacking, while the pyrrolidine nitrogen forms hydrogen bonds .